Chromomycin A3 (full name, avoiding abbreviations) is an antitumor antibiotic belonging to the aureolic acid group family of polyketides. It is produced by the bacterium Streptomyces griseus subspecies griseus. Chromomycin A3 has been extensively studied for its DNA-binding properties and potential applications in molecular biology and cytogenetics.
Future Directions
Development of New Anticancer Drug Derivatives: Chromomycin A3's DNA binding properties and sequence specificity make it a valuable lead compound for designing novel anticancer drugs.
Investigation of Metal Complex Properties: Further research on the properties and applications of Chromomycin A3 metal complexes, particularly the [(Chromomycin A3)2-Fe(II)] complex, may reveal novel therapeutic opportunities.
Exploration of Chromatin Structure: Chromomycin A3 can be used as a tool to study chromatin structure and function in various cell types and organisms. [, ]
Related Compounds
Mithramycin
Compound Description: Mithramycin is an antitumor antibiotic belonging to the aureolic acid group of polyketides. It exhibits cytotoxicity by inhibiting DNA-dependent RNA synthesis and, to a lesser extent, DNA polymerase. [] Mithramycin requires the presence of divalent cations, such as Mg2+, to bind to DNA and exert its biological activity. [] Structurally, it is closely related to Chromomycin A3, with differences primarily residing in their glycosylation patterns. []
Olivomycin
Compound Description: Olivomycin is another member of the aureolic acid group of antitumor antibiotics, sharing structural similarities with both Chromomycin A3 and mithramycin. [] It interacts with DNA in a manner similar to Chromomycin A3, requiring divalent cations for binding and exhibiting a preference for G-C rich sequences. [] Olivomycin is known to induce a Q or reverse banding pattern on chromosomes, depending on the excitation wavelength used. []
Relevance: The comparison between Olivomycin and Chromomycin A3 underscores the importance of specific structural variations in determining biological activity. While both compounds display similar DNA-binding properties and induce chromosome banding patterns, their toxicity profiles differ significantly across species. [] These differences are attributed to variations in cellular uptake and interactions with cell surface receptors, highlighting the role of sugar residues in dictating the biological activity of these glycosidic antibiotics. [] Moreover, both compounds demonstrate the ability to produce complementary banding patterns on chromosomes by simply altering the excitation wavelength, suggesting that factors beyond base composition influence the banding patterns induced by these compounds. []
Premithramycinone
Compound Description: Premithramycinone is a tetracyclic intermediate in the biosynthetic pathway of Chromomycin A3. [] It serves as a precursor molecule lacking the complete saccharide chains found in the mature antibiotic. []
Relevance: Premithramycinone provides insights into the stepwise assembly of Chromomycin A3. Gene inactivation studies revealed that the cmmGIV gene is responsible for the transfer of sugar C, the first sugar moiety in the trisaccharide chain, to premithramycinone. [] This finding underscores the importance of glycosyltransferases in the biosynthesis of Chromomycin A3 and highlights the step-by-step construction of its saccharide chains. []
Premithramycin A1
Compound Description: Premithramycin A1 is another tetracyclic intermediate identified in the biosynthetic pathway of Chromomycin A3. [] It represents a more advanced intermediate compared to premithramycinone, possessing two sugar moieties (sugars C and D) attached to the aglycone. []
Relevance: Premithramycin A1 highlights the sequential nature of the glycosylation process during Chromomycin A3 biosynthesis. The cmmGIII gene was found to be responsible for adding sugar D to premithramycinone, forming premithramycin A1. [] This finding suggests a specific order of sugar additions catalyzed by dedicated glycosyltransferases, ultimately leading to the formation of the mature Chromomycin A3 molecule with its characteristic disaccharide and trisaccharide chains. []
Prechromomycin A3 and Prechromomycin A2
Compound Description: Prechromomycin A3 and prechromomycin A2 are two newly identified tetracyclic compounds that accumulate in the C10GII mutant strain of Streptomyces griseus subsp. griseus. [] These compounds lack the disaccharide chain present at the 8 position of the Chromomycin A3 molecule. []
Relevance: The discovery of prechromomycin A3 and prechromomycin A2 emphasizes the role of the cmmGII gene in the biosynthesis of Chromomycin A3. These compounds, devoid of the disaccharide chain, suggest that the CmmGII glycosyltransferase is involved in the transfer of the first d-oliosyl residue to the aglycone core at the 8 position. [] This finding suggests that the formation of the disaccharide chain precedes the addition of the trisaccharide chain during Chromomycin A3 biosynthesis. []
Prechromomycin A4, 4A-O-Deacetyl-3A-O-Acetyl-Prechromomycin A4, and 3A-O-Acetyl-Prechromomycin A4
Compound Description: These three compounds are tricyclic intermediates accumulating in the C60GI mutant strain of Streptomyces griseus subsp. griseus. [] All three lack sugar B, the second sugar moiety in the disaccharide chain of Chromomycin A3, indicating their position in the biosynthetic pathway. []
Relevance: The identification of these prechromomycin A4 derivatives underscores the role of the cmmGI gene in the final stages of Chromomycin A3 biosynthesis. These compounds suggest that the CmmGI glycosyltransferase catalyzes the transfer of the second d-oliosyl residue (sugar B) to the growing disaccharide chain at the 8 position. [] This finding, coupled with the identification of other prechromomycins, reinforces the sequential nature of the glycosylation steps and the importance of specific glycosyltransferases in assembling the complete Chromomycin A3 molecule. []
Source and Classification
Chromomycin A3 is derived from the fermentation of Streptomyces griseus, a soil-dwelling actinobacterium. The compound is classified as an antitumor antibiotic and is part of a larger family of aureolic acids, which also includes mithramycin and other related compounds. The biosynthetic gene cluster responsible for its production has been identified, consisting of 36 genes that facilitate polyketide biosynthesis, sugar transfer, and resistance mechanisms.
Synthesis Analysis
The synthesis of chromomycin A3 involves complex biosynthetic pathways in Streptomyces griseus. Key steps include:
Polyketide Synthesis: The initial formation of the chromomycin backbone occurs through a polyketide synthase pathway. This involves the condensation of acetyl-CoA and malonyl-CoA units.
Deoxysugar Biosynthesis: Chromomycin A3 contains five deoxysugars, including two D-olivoses and one 4-O-acetyl-L-chromose. These sugars are synthesized through specific glycosyltransferases that modify the aglycone structure.
Gene Disruption Studies: Research has demonstrated that disrupting specific genes within the biosynthetic cluster can lead to the formation of novel chromomycin derivatives, which retain antitumor activity but vary in their side chains.
Molecular Structure Analysis
Chromomycin A3 has a complex molecular structure characterized by:
Polyketide Backbone: The core structure consists of a fused ring system typical of aureolic acids.
Deoxysugar Moieties: The presence of multiple deoxysugars significantly contributes to its biological activity. These sugars are attached to the aglycone via glycosidic bonds.
Molecular Formula: The molecular formula for chromomycin A3 is C27H31O11, with a molecular weight of approximately 515.53 g/mol.
The detailed structural analysis reveals that chromomycin A3 interacts with DNA, specifically binding to guanine-rich regions, which is crucial for its mechanism of action.
Chemical Reactions Analysis
Chromomycin A3 participates in several key chemical reactions:
DNA Binding: Chromomycin A3 forms stable complexes with DNA, inhibiting transcription by preventing RNA polymerase from accessing the DNA template.
Metal Complex Formation: Research indicates that chromomycin A3 can form complexes with metal ions, which may enhance its biological activity and specificity against cancer cells.
Biotransformation: In microbial systems, chromomycin A3 can undergo biotransformation, leading to various metabolites that may have altered pharmacological properties.
Mechanism of Action
The mechanism of action for chromomycin A3 primarily involves:
Intercalation into DNA: Chromomycin A3 intercalates between base pairs in the DNA helix, particularly at G-C rich regions. This disrupts normal DNA function and inhibits replication and transcription processes.
RNA Synthesis Inhibition: By binding to the DNA template, chromomycin A3 effectively blocks RNA polymerase activity, leading to decreased mRNA synthesis.
Cell Cycle Arrest: The inhibition of RNA synthesis can result in cell cycle arrest in cancer cells, ultimately leading to apoptosis.
Physical and Chemical Properties Analysis
Chromomycin A3 exhibits several notable physical and chemical properties:
Solubility: It is soluble in dimethyl sulfoxide but has limited solubility in water.
Stability: Chromomycin A3 is relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
Melting Point: The compound has a melting point range indicative of its complex structure, typically around 180–185°C.
These properties influence its formulation and application in therapeutic settings.
Applications
Chromomycin A3 has several significant applications in scientific research and medicine:
Antitumor Agent: Its primary use is as an antitumor antibiotic in cancer therapy, particularly for certain types of leukemia and solid tumors.
Research Tool: Due to its ability to bind DNA selectively, chromomycin A3 serves as a valuable tool in molecular biology for studying DNA-protein interactions and gene expression regulation.
Developmental Studies: It is used in studies aimed at understanding the mechanisms of drug resistance in cancer cells and developing more effective therapeutic strategies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2-Chloro-5-nitrobenzonitrile effectively conjugates with rat glutathione S-transferase (GST) isoenzymes and is an alternative model substrate in GST-research.